Malonic acid, diethyl-, ethyl isobutyl ester
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Overview
Description
Malonic acid, diethyl-, ethyl isobutyl ester is an organic compound that belongs to the family of malonic esters. These esters are derivatives of malonic acid, which is a dicarboxylic acid. The compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of malonic acid, diethyl-, ethyl isobutyl ester typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide. This forms an enolate ion, which then undergoes nucleophilic substitution with an alkyl halide, such as ethyl isobutyl bromide, to form the desired ester .
Industrial Production Methods
Industrially, malonic acid esters are produced by the hydrolysis of dimethyl or diethyl malonate. This process can also involve the fermentation of glucose .
Chemical Reactions Analysis
Types of Reactions
Malonic acid, diethyl-, ethyl isobutyl ester undergoes several types of reactions, including:
Alkylation: The enolate ion formed from the ester can react with alkyl halides to form alkylated products.
Hydrolysis: The ester can be hydrolyzed to form malonic acid, which can then undergo decarboxylation to yield acetic acid.
Decarboxylation: Heating the ester leads to the loss of carbon dioxide, forming a substituted acetic acid.
Common Reagents and Conditions
Bases: Sodium ethoxide is commonly used for deprotonation.
Alkyl Halides: Ethyl isobutyl bromide is used for alkylation.
Major Products
Alkylated Malonic Esters: Formed through alkylation reactions.
Substituted Acetic Acids: Formed through decarboxylation.
Scientific Research Applications
Malonic acid, diethyl-, ethyl isobutyl ester has several applications in scientific research:
Organic Synthesis: Used in the synthesis of barbiturates, sedatives, and anticonvulsants.
Polyester Production: Acts as a precursor for specialty polyesters and alkyd resins.
Pharmaceuticals: Involved in the synthesis of various medicinal compounds.
Mechanism of Action
The mechanism of action for malonic acid, diethyl-, ethyl isobutyl ester involves several steps:
Deprotonation: The ester is deprotonated by a strong base to form an enolate ion.
Nucleophilic Substitution: The enolate ion undergoes nucleophilic substitution with an alkyl halide.
Hydrolysis and Decarboxylation: The ester is hydrolyzed to form malonic acid, which then undergoes decarboxylation to yield a substituted acetic acid
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid.
Ethyl Acetoacetate: Similar in structure but forms ketones instead of carboxylic acids
Uniqueness
Malonic acid, diethyl-, ethyl isobutyl ester is unique due to its specific alkylation pattern and its ability to form substituted acetic acids through decarboxylation. This makes it particularly useful in the synthesis of complex organic molecules .
Properties
CAS No. |
63917-09-9 |
---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-O-butan-2-yl 3-O-ethyl 2,2-diethylpropanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-10(5)17-12(15)13(7-2,8-3)11(14)16-9-4/h10H,6-9H2,1-5H3 |
InChI Key |
KIXXIXABYBOQEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(CC)(CC)C(=O)OCC |
Origin of Product |
United States |
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